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molecular formula C9H6BrNO2S B2617431 Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate CAS No. 1104630-92-3

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

Cat. No. B2617431
M. Wt: 272.12
InChI Key: NHXOWJAQHDXTQW-UHFFFAOYSA-N
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Patent
US09434711B2

Procedure details

To a solution of compound 145-E (4.94 g, 18.2 mmol) in 5:1 THF/H2O (200 mL) was added LiOH.H2O (0.797 g, 19.0 mmol). The reaction was stirred for 3 days then concentrated in vacuo, to which was added water (100 mL) and 1N HCl (19.0 mL), and the resultant precipitate was isolated by filtration. The solid was rinsed with water and dried under vacuum to afford compound 145-F as a tan-yellow solid (4.51 g, 96%). 1H-NMR (DMSO-d6): δ 7.62 (dd, 1H), 8.62 (dd, 1H), 8.86 (dd, 1H), 14.18 (br s, 1H); MS: m/z 257.9 (MH+).
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.797 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:13][C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[Br:14])=[O:4].O[Li].O>C1COCC1.O>[Br:14][C:6]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:12]2[S:13][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
COC(=O)C1=C(C2=NC=CC=C2S1)Br
Name
LiOH.H2O
Quantity
0.797 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo, to which
ADDITION
Type
ADDITION
Details
was added water (100 mL) and 1N HCl (19.0 mL)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC1=C(SC=2C1=NC=CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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